3-Bromobenzyl-(4-methoxyphenyl)ether
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Overview
Description
3-Bromobenzyl-(4-methoxyphenyl)ether is an organic compound with the molecular formula C14H13BrO2 and a molecular weight of 293.16 g/mol It is characterized by the presence of a bromine atom attached to a benzyl group and a methoxy group attached to a phenyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Bromobenzyl-(4-methoxyphenyl)ether involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid or ester as the coupling partner . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
3-Bromobenzyl-(4-methoxyphenyl)ether can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The benzyl ether linkage can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) in DMF at 60-80°C
Oxidation: Potassium permanganate (KMnO4) in aqueous solution at room temperature
Reduction: Lithium aluminum hydride (LiAlH4) in ether at 0-25°C
Major Products
Substitution: 3-Aminobenzyl-(4-methoxyphenyl)ether
Oxidation: 3-Bromobenzyl-(4-methoxyphenyl)ketone
Reduction: 3-Bromobenzyl-(4-hydroxyphenyl)ether
Scientific Research Applications
3-Bromobenzyl-(4-methoxyphenyl)ether has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of polymers and advanced materials with specific properties.
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential biological activities.
Mechanism of Action
The mechanism of action of 3-Bromobenzyl-(4-methoxyphenyl)ether depends on the specific application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzyl methyl ether: Similar structure but with a methyl group instead of a methoxyphenyl group.
3-Bromobenzyl-(4-hydroxyphenyl)ether: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
3-Bromobenzyl-(4-methoxyphenyl)ether is unique due to the presence of both a bromine atom and a methoxyphenyl group, which confer specific reactivity and properties. This combination allows for versatile applications in organic synthesis and material science, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-bromo-3-[(4-methoxyphenoxy)methyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-16-13-5-7-14(8-6-13)17-10-11-3-2-4-12(15)9-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMCQLZMIKNKPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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